

Navigating the Physicochemical Landscape of Chlorinated Trifluoromethylated Pyridinamines: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1355497

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Isomer-Specific Data

In the realm of medicinal chemistry and materials science, the precise physicochemical properties of a molecule are paramount. This guide addresses the topic of the melting and boiling points for **4-Chloro-6-(trifluoromethyl)pyridin-2-amine**. However, a comprehensive search of current scientific literature and chemical databases reveals a critical challenge: a lack of experimentally determined, publicly available data for this specific isomer.

This is not an uncommon scenario in chemical research, where the vast number of possible isomers for a given molecular formula means that not all will have been synthesized and characterized. This guide, therefore, adopts a scientifically rigorous approach. It will provide a detailed analysis of closely related isomers for which data is available, explain the fundamental reasons for variations in physical properties between isomers, and outline the established methodologies for their experimental determination.

The Critical Role of Isomerism in Physicochemical Properties

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, has a profound impact on physical properties such as melting and boiling points. The specific placement of functional groups on the pyridine ring in the case of chlorinated trifluoromethylated pyridinamines dictates the nature and strength of intermolecular forces.

- **Dipole Moments and Polarity:** The substitution pattern of the electronegative chlorine atom, the strongly electron-withdrawing trifluoromethyl group, and the hydrogen-bond-donating amine group creates a unique dipole moment for each isomer. This, in turn, influences dipole-dipole interactions between molecules.
- **Hydrogen Bonding:** The accessibility of the amine group's N-H bonds and the nitrogen atom of the pyridine ring for hydrogen bonding is sterically influenced by the position of the adjacent chloro and trifluoromethyl groups.
- **Crystal Packing and Symmetry:** In the solid state, the ability of a molecule to pack efficiently into a crystal lattice affects its melting point. Symmetrical molecules often have higher melting points due to more stable crystal structures.

The structural differences between **4-Chloro-6-(trifluoromethyl)pyridin-2-amine** and its isomers are illustrated below.

Figure 1: Structural relationship between the requested compound and related isomers.

Physicochemical Data for Related Isomers

While data for **4-Chloro-6-(trifluoromethyl)pyridin-2-amine** is not readily available, the following table summarizes the reported physical properties for closely related isomers. This data serves as a valuable reference point for understanding the expected range of properties for this class of compounds.

Compound Name	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
2-Chloro-6-(trifluoromethyl)pyridin-4-amine	34486-22-1	C ₆ H ₄ ClF ₃ N ₂	No data available	261
3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine	175277-67-5	C ₆ H ₃ Cl ₂ F ₃ N ₂	45 - 48[1][2]	279.8

Note: The boiling point for 2-Chloro-6-(trifluoromethyl)pyridin-4-amine is reported in a safety data sheet[1] and a chemical supplier database[3]. The melting and boiling points for 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine are provided by a chemical supplier[1] and a safety data sheet[2].

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is a cornerstone of chemical characterization, providing a crucial measure of purity. The following are standard, validated protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically < 1°C) is indicative of a high-purity compound.

Workflow for Melting Point Determination



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Figure 2: Standard workflow for melting point determination.

Causality in Experimental Choices:

- Dry Sample: Moisture can depress the melting point and broaden the range.
- Fine Powder: Ensures uniform heat distribution throughout the sample.
- Slow Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point reading as the sample temperature lags behind the thermometer reading.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Workflow for Boiling Point Determination



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Figure 3: Standard workflow for micro boiling point determination.

Causality in Experimental Choices:

- Boiling Chips: Prevent bumping and ensure smooth boiling.
- Inverted Capillary Tube: Traps the vapor of the boiling liquid, allowing for the determination of the temperature at which the vapor pressure equals the atmospheric pressure.
- Slow Cooling: Crucial for accurately observing the point at which the external pressure overcomes the vapor pressure.

Conclusion and Forward Outlook

While experimentally determined melting and boiling points for **4-Chloro-6-(trifluoromethyl)pyridin-2-amine** are not currently available in the public domain, an understanding of the physicochemical principles governing its isomers provides a strong foundation for estimation and future experimental work. The protocols outlined in this guide represent the gold standard for the characterization of new chemical entities. For researchers in drug discovery and development, the synthesis and subsequent characterization of this specific isomer may be a necessary step to fully explore its potential. It is recommended that any future work on this compound includes the rigorous determination of its physical properties to enrich the collective knowledge base of the scientific community.

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